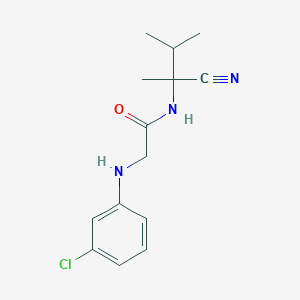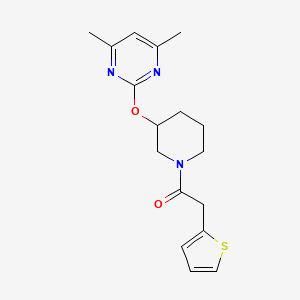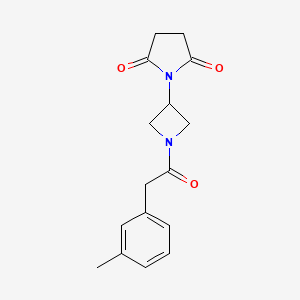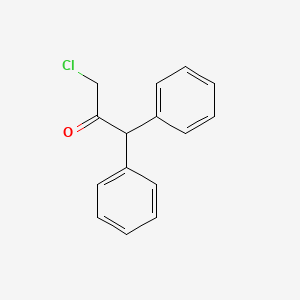
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential biological activities. In the case of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, although not directly synthesized in the provided papers, we can infer from similar compounds that its synthesis would likely involve the formation of a pyrazole derivative followed by subsequent reactions to introduce the thiazole and indole moieties. For instance, the synthesis of a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, as characterized by spectroscopic techniques including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . Similarly, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical properties and biological activities. Spectroscopic techniques such as NMR and FT-IR are commonly used to determine the structure of synthesized compounds. For example, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was elucidated using these methods . The compound of interest would likely exhibit a complex NMR spectrum due to the presence of multiple aromatic rings and heteroatoms, which would require careful analysis to interpret.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not detail specific reactions for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, but we can anticipate that the amide group would be relatively inert under mild conditions, while the thiazole and pyrazole rings could participate in nucleophilic substitution reactions. The synthesis of related compounds involved reactions such as the Curtius rearrangement, which could also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on the physical properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, we can infer that it would be a solid at room temperature based on its structural similarity to other aromatic amides. Its solubility in organic solvents and water would depend on the presence of polar functional groups and the overall molecular polarity. The compound's stability could be assessed through stress testing under various conditions, such as exposure to light, heat, and different pH levels.
Biological Activity Analysis
The biological activity of organic compounds is a key area of interest in medicinal chemistry. The antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide were evaluated, showing activity against various bacterial and fungal strains, as well as against MDA-MB-231 breast cancer cells . Similarly, certain compounds in the library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides were found to be toxic to C. elegans . These findings suggest that the compound of interest could also possess significant biological activities, which would warrant further investigation through in vitro and in vivo studies.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole, similar in structure to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, have been synthesized and exhibited antimicrobial activity. Compounds with substituted thiazole and pyrazole frameworks were found to be effective against various microbial strains, showcasing their potential in combating infections and contributing to antibiotic research (Basavarajaiah & Mruthyunjayaswamy, 2008; Hassan, 2013; Mruthyunjayaswamy & Basavarajaiah, 2009).
Potential in Cancer Research and Imaging
Studies have synthesized and explored the potential of similar compounds in the realm of cancer research and imaging. One particular study synthesized a compound for Positron Emission Tomography (PET) imaging of IRAK4 enzyme in neuroinflammation, indicating the applicability of such compounds in medical imaging and potentially in cancer research (Wang et al., 2018).
Applications in Chemical Synthesis
These compounds also hold significance in chemical synthesis. Research demonstrates their utility in creating various chemically significant structures, indicating a role in advancing synthetic chemistry techniques and contributing to the creation of novel compounds with potential applications across various fields (Kariuki et al., 2022; Ledenyova et al., 2018).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-13-10-14(2)25(23-13)9-8-21-19(26)16-12-27-20(22-16)18-11-15-6-4-5-7-17(15)24(18)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBOSUDKCIEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)


![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)
![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)




